1,2,3-Thiadiazole-4-carboxamide 1,2,3-Thiadiazole-4-carboxamide
Brand Name: Vulcanchem
CAS No.: 4100-20-3
VCID: VC1967501
InChI: InChI=1S/C3H3N3OS/c4-3(7)2-1-8-6-5-2/h1H,(H2,4,7)
SMILES: C1=C(N=NS1)C(=O)N
Molecular Formula: C3H3N3OS
Molecular Weight: 129.14 g/mol

1,2,3-Thiadiazole-4-carboxamide

CAS No.: 4100-20-3

Cat. No.: VC1967501

Molecular Formula: C3H3N3OS

Molecular Weight: 129.14 g/mol

* For research use only. Not for human or veterinary use.

1,2,3-Thiadiazole-4-carboxamide - 4100-20-3

Specification

CAS No. 4100-20-3
Molecular Formula C3H3N3OS
Molecular Weight 129.14 g/mol
IUPAC Name thiadiazole-4-carboxamide
Standard InChI InChI=1S/C3H3N3OS/c4-3(7)2-1-8-6-5-2/h1H,(H2,4,7)
Standard InChI Key INWVNNCOIIHEPX-UHFFFAOYSA-N
SMILES C1=C(N=NS1)C(=O)N
Canonical SMILES C1=C(N=NS1)C(=O)N

Introduction

Chemical Structure and Properties

Structural Characteristics

1,2,3-Thiadiazole-4-carboxamide consists of a 1,2,3-thiadiazole core with a carboxamide functional group. The thiadiazole ring contains three consecutive atoms—two nitrogen atoms at positions 1 and 2, and a sulfur atom at position 3—creating a unique electronic distribution that contributes to its chemical reactivity and biological activity .

Physical and Chemical Properties

The compound possesses the following properties:

PropertyValue
Molecular FormulaC3H3N3OS
Molecular Weight129.14 g/mol
CAS Number4100-20-3
IUPAC Namethiadiazole-4-carboxamide
SMILES NotationC1=C(N=NS1)C(=O)N
InChIInChI=1S/C3H3N3OS/c4-3(7)2-1-8-6-5-2/h1H,(H2,4,7)
InChIKeyINWVNNCOIIHEPX-UHFFFAOYSA-N
Physical StateSolid

The compound contains both an electron-rich heterocyclic system and a polar carboxamide group, giving it interesting reactivity profiles and potential for hydrogen bonding interactions with biological targets .

Spectroscopic Characteristics

Identification and characterization of 1,2,3-Thiadiazole-4-carboxamide typically involve several spectroscopic methods:

  • NMR Spectroscopy: The proton in the thiadiazole ring appears as a distinctive signal, while the carboxamide NH2 protons show characteristic signals in the 1H NMR spectrum.

  • Mass Spectrometry: The compound exhibits a molecular ion peak at m/z 129, corresponding to its molecular weight.

  • Infrared Spectroscopy: Shows characteristic absorption bands for C=O stretching of the amide group and the C=N and C=C stretching of the heterocyclic ring.

Synthesis Methods

Hurd-Mori Reaction

The Hurd-Mori reaction represents one of the most widely used methods for synthesizing 1,2,3-thiadiazole derivatives, including 1,2,3-Thiadiazole-4-carboxamide. This reaction involves the cyclization of hydrazones with thionyl chloride .

The general synthetic pathway involves:

  • Formation of an appropriate hydrazone from a carbonyl compound

  • Treatment with thionyl chloride to induce cyclization

  • Formation of the thiadiazole ring with incorporation of the sulfur atom from the thionyl chloride

From 1,2,3-Thiadiazole-4-carboxylic Acid

Another synthetic route involves the transformation of 1,2,3-thiadiazole-4-carboxylic acid (CAS: 4100-13-4) to the corresponding acid chloride, followed by reaction with ammonia to form the carboxamide:

  • Conversion of 1,2,3-thiadiazole-4-carboxylic acid to the acid chloride using thionyl chloride

  • Reaction of the acid chloride with ammonia to form 1,2,3-Thiadiazole-4-carboxamide

This method has been demonstrated in multiple studies and provides good yields of the target compound .

Other Synthetic Approaches

Alternative methods include:

  • Cyclization of thiosemicarbazones with oxidizing agents

  • One-pot, two-step processes involving thiolation followed by oxidative dimerization

  • Reactions involving thiosemicarbazide with carboxylic acids under acidic conditions

Chemical Reactivity

Reactivity of the Carboxamide Group

The carboxamide group in 1,2,3-Thiadiazole-4-carboxamide can undergo various transformations:

  • Hydrolysis to form 1,2,3-thiadiazole-4-carboxylic acid

  • Dehydration to form the corresponding nitrile

  • Reactions with hydrazine to form hydrazides, which can be further functionalized

The compound 1,2,3-Thiadiazole-4-carbohydrazide (CAS: 72720) is a common derivative formed through reaction with hydrazine .

Derivatization of the Thiadiazole Ring

The thiadiazole ring can be modified through various reactions:

  • Electrophilic substitution reactions, which occur preferentially at position 5

  • Nucleophilic substitutions, particularly at positions bearing electron-withdrawing groups

  • Ring transformations to other heterocyclic systems under specific conditions

Formation of Amide Derivatives

Numerous amide derivatives of 1,2,3-thiadiazole-4-carboxylic acid have been synthesized through reactions with different amines:

  • N-methyl-1,2,3-thiadiazole-4-carboxamide (CAS: 500534-42-9)

  • N-(2,5-dimethylphenyl)-1,2,3-thiadiazole-4-carboxamide

  • N-(5-nitropyridin-2-yl)-1,2,3-thiadiazole-4-carboxamide

These derivatives often exhibit enhanced or modified biological activities compared to the parent compound.

Biological Activities

Antimicrobial Properties

1,2,3-Thiadiazole-4-carboxamide and its derivatives exhibit significant antimicrobial activity:

Activity TypeTarget OrganismsPotencyReference
AntibacterialGram-positive bacteria (e.g., Staphylococcus aureus)Moderate to High
AntifungalVarious fungal species including Candida and AspergillusModerate

The mechanism of antimicrobial action typically involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

Research has shown that thiadiazole derivatives, including those based on 1,2,3-Thiadiazole-4-carboxamide, possess anticancer properties:

  • Induce apoptosis in cancer cells through multiple pathways

  • Inhibit topoisomerase II and histone deacetylases (HDACs)

  • Reduce cell viability and proliferation in various cancer cell lines

Studies have demonstrated activity against breast cancer (MCF-7), colon cancer (HCT-116), and other cancer cell types .

Antiviral Applications

1,2,3-Thiadiazole derivatives have shown promising antiviral activities:

  • Activity against HIV and hepatitis C virus (HCV)

  • Inhibition of viral replication mechanisms

  • Potential as components in antiviral drug development

Plant Protection Applications

Some 1,2,3-thiadiazole derivatives function as elicitors with systemic acquired resistance in plants:

  • Provide broad-spectrum protection against plant pathogens

  • Alter the physical and physiological status of host plants

  • Show promise in modern pesticide development for plant protection

For example, the commercial elicitor tiadinil is a 1,2,3-thiadiazole-based compound used in agriculture .

Structure-Activity Relationships

Key Structural Features

Structure-activity relationship studies on 1,2,3-thiadiazole derivatives have identified several key features that influence biological activity:

  • The presence and position of the carboxamide group significantly impacts antimicrobial potency

  • Substitutions at position 5 of the thiadiazole ring modulate activity profiles

  • The incorporation of additional aromatic rings or heterocycles can enhance specific activities

Influence of Substituents

Different substituents on the basic 1,2,3-thiadiazole-4-carboxamide structure lead to varying biological activities:

Substituent TypePositionEffect on ActivityExample Compounds
Electron-withdrawing groups (NO₂, CN)Ring positionsEnhanced antimicrobial activityN-(5-nitropyridin-2-yl)-1,2,3-thiadiazole-4-carboxamide
Methyl/alkyl groupsCarboxamide N or ringImproved metabolic stabilityN-methyl-1,2,3-thiadiazole-4-carboxamide
Aromatic ringsVia amide linkageEnhanced anticancer activityN-(2,5-dimethylphenyl)-1,2,3-thiadiazole-4-carboxamide

Compounds with electron-withdrawing groups typically show increased antimicrobial activity due to enhanced electrophilicity, while bulkier substituents often improve metabolic stability but may reduce solubility .

Current Research and Future Perspectives

Recent Advances

Recent research on 1,2,3-Thiadiazole-4-carboxamide and related derivatives has focused on:

  • Development of more potent and selective antimicrobial agents to address resistance issues

  • Exploration of anticancer mechanisms and identification of specific cellular targets

  • Design of hybrid molecules combining thiadiazole scaffolds with other bioactive moieties

Challenges and Opportunities

Despite promising results, several challenges remain in the development of 1,2,3-Thiadiazole-4-carboxamide-based therapeutics:

  • Optimization of pharmacokinetic properties and bioavailability

  • Reduction of potential toxicity through structural modifications

  • Scale-up of synthesis for industrial production

  • Regulatory approval processes for novel chemical entities

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